Quinoxaline, 6,6'-oxybis[2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 6,6’-oxybis[2,3-diphenyl-] is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of two quinoxaline units connected by an oxygen bridge, with each quinoxaline unit further substituted by diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 6,6’-oxybis[2,3-diphenyl-] typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-diphenylquinoxaline with an appropriate oxygen-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxygen bridge.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 6,6’-oxybis[2,3-diphenyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the diphenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Quinoxaline, 6,6’-oxybis[2,3-diphenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of quinoxaline, 6,6’-oxybis[2,3-diphenyl-] involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Quinoxaline, 6,6’-oxybis[2,3-diphenyl-] can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Lacks the oxygen bridge, resulting in different chemical and biological properties.
Quinoxaline N-oxides: Oxidized derivatives with distinct reactivity and applications.
Quinoxaline sulfonamides: Contain sulfonamide groups, enhancing their pharmacological activities.
Properties
CAS No. |
16478-99-2 |
---|---|
Molecular Formula |
C40H26N4O |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
6-(2,3-diphenylquinoxalin-6-yl)oxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C40H26N4O/c1-5-13-27(14-6-1)37-39(29-17-9-3-10-18-29)43-35-25-31(21-23-33(35)41-37)45-32-22-24-34-36(26-32)44-40(30-19-11-4-12-20-30)38(42-34)28-15-7-2-8-16-28/h1-26H |
InChI Key |
AQAUIOKBAKWRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.